

Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No.: B1276600

[Get Quote](#)

Disclaimer: Experimental spectral data for the specific compound **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not readily available in public-domain scientific literature and spectral databases as of the date of this report. This technical guide therefore presents a predictive analysis based on the available spectral data of two closely related structural analogs: 1-Methylpiperidin-4-ol and 4-(Aminomethyl)piperidine. The experimental protocols and data provided herein are representative and intended to guide researchers in the characterization of the target compound.

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various biologically active molecules. Spectroscopic analysis is a cornerstone of chemical research, providing essential information for structural elucidation and purity assessment. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Aminomethyl)-1-methylpiperidin-4-ol**, based on the analysis of its structural components.

Predicted Spectral Data

The following tables summarize the expected and observed spectral data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Assignment	Predicted Chemical Shift (δ , ppm) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 1-Methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 4-(Aminomethyl)piperidine[1]
H-2, H-6 (axial)	2.0 - 2.2	~2.1	3.08
H-2, H-6 (equatorial)	2.6 - 2.8	~2.7	2.60
H-3, H-5 (axial)	1.4 - 1.6	~1.5	1.70
H-3, H-5 (equatorial)	1.7 - 1.9	~1.8	1.13
N-CH ₃	2.2 - 2.4	~2.3	-
C-CH ₂ -N	2.5 - 2.7	-	2.56
OH	Variable	Variable	-
NH ₂	Variable	-	Variable

Table 2: Predicted ^{13}C NMR Spectral Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Assignment	Predicted Chemical Shift (δ , ppm) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 1-Methylpiperidin-4-ol	Observed Chemical Shift (δ , ppm) for 4-(Aminomethyl)piperidine
C-4	68 - 72	~70	-
C-2, C-6	52 - 56	~54	46.5
C-3, C-5	34 - 38	~36	29.5
N-CH ₃	45 - 49	~47	-
C-CH ₂ -N	48 - 52	-	45.8

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Functional Group	Vibrational Mode	Predicted		
		Frequency (cm ⁻¹) for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Frequency (cm ⁻¹) for 1-Methylpiperidin-4-ol	Observed Frequency (cm ⁻¹) for 4-(Aminomethyl) piperidine
O-H (alcohol)	Stretching	3200 - 3600 (broad)	3300 - 3500 (broad)	-
N-H (amine)	Stretching	3300 - 3500 (two bands)	-	3300 - 3400
C-H (alkane)	Stretching	2850 - 3000	2850 - 2950	2800 - 3000
N-H (amine)	Bending	1590 - 1650	-	~1600
C-N	Stretching	1000 - 1250	1000 - 1200	1000 - 1200
C-O	Stretching	1000 - 1200	~1050	-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** and Observed Data for its Analogs

Parameter	Predicted Value for 4-(Aminomethyl)-1-methylpiperidin-4-ol	Observed Value for 1-Methylpiperidin-4-ol	Observed Value for 4-(Aminomethyl)piperidine
Molecular Formula	C ₇ H ₁₆ N ₂ O	C ₆ H ₁₃ NO	C ₆ H ₁₄ N ₂
Molecular Weight	144.22 g/mol	115.18 g/mol	114.19 g/mol
[M+H] ⁺ (m/z)	145.13	116.11	115.13
Key Fragment Ions (m/z)	127 ([M-H ₂ O] ⁺), 114 ([M-CH ₂ NH ₂] ⁺), 98, 71, 58	100 ([M-CH ₃] ⁺), 98, 70, 57	97 ([M-NH ₃] ⁺), 84, 70, 56

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data.

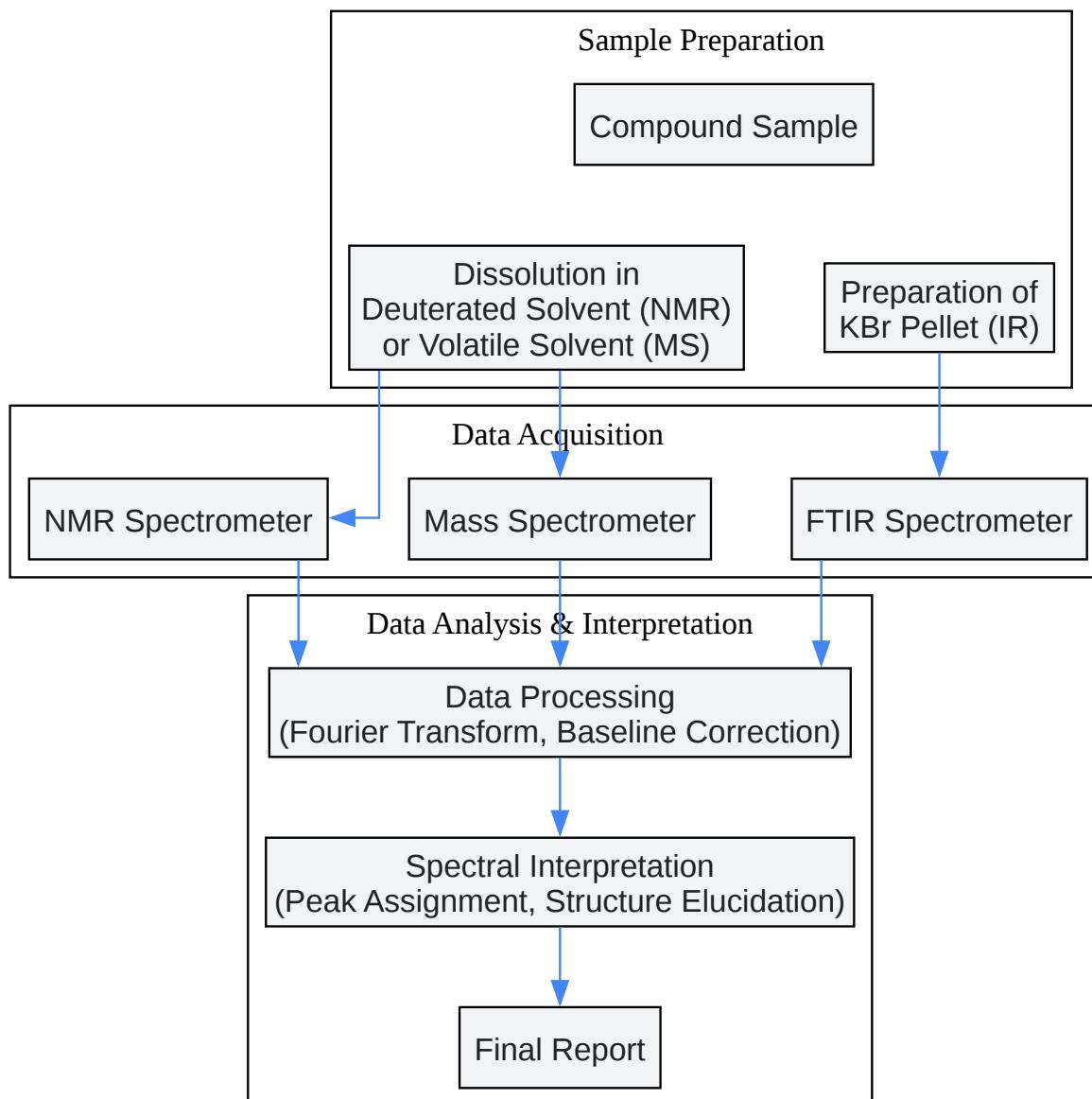
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.

- Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR.

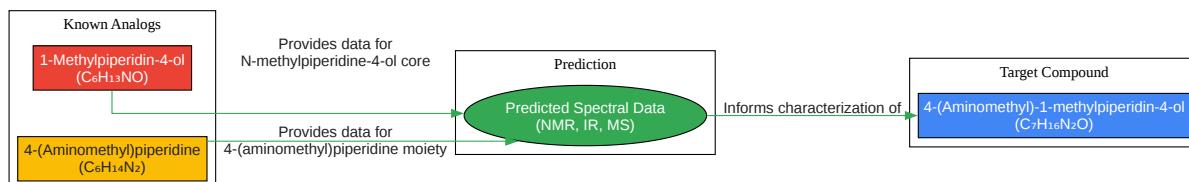
IR Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.


Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.


Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationship for spectral prediction.

Conclusion

While direct experimental spectral data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not currently available in the public domain, a robust prediction of its NMR, IR, and MS spectra can be made by analyzing its constituent structural motifs present in known analogs. This technical guide provides a foundational framework for researchers to anticipate the spectral characteristics of the target compound and outlines standard protocols for its empirical characterization. The provided workflows offer a clear visual representation of the processes involved in spectroscopic analysis. It is recommended that any future synthesis of this compound be accompanied by a full spectral characterization to confirm its structure and provide a valuable reference for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 23804-63-9|4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276600#4-aminomethyl-1-methylpiperidin-4-ol-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com